
N-(2-phenoxyethyl)oxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)oxolan-3-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as PEOX and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(2-phenoxyethyl)oxolan-3-amine is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms. It may also work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cancer cells and microorganisms. It has been shown to inhibit the growth of cancer cells and microorganisms by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenoxyethyl)oxolan-3-amine has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have antitumor, antifungal, and antibacterial properties. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that the mechanism of action of this compound is not fully understood. Another limitation is that it may have toxicity issues.
Direcciones Futuras
There are several future directions for the research on N-(2-phenoxyethyl)oxolan-3-amine. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to optimize the synthesis method to improve the yield of the reaction. It would also be interesting to study the potential use of this compound as a drug delivery system. Further research is needed to determine the toxicity and safety of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have antitumor, antifungal, and antibacterial properties. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential use as a drug delivery system.
Métodos De Síntesis
N-(2-phenoxyethyl)oxolan-3-amine can be synthesized using different methods. One of the methods involves the reaction between 3-chlorooxolane and 2-phenoxyethanamine in the presence of a base. Another method involves the reaction between 3-hydroxyoxolane and 2-phenoxyethanamine in the presence of a dehydrating agent. The yield of the reaction can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-phenoxyethyl)oxolan-3-amine has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)oxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-9-7-13-11-6-8-14-10-11/h1-5,11,13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUPGBRFSNEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
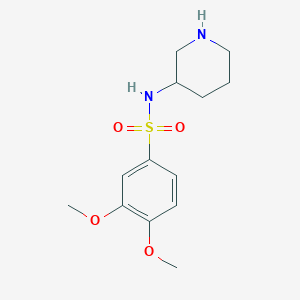

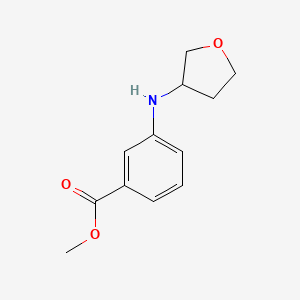
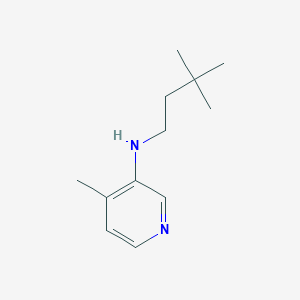
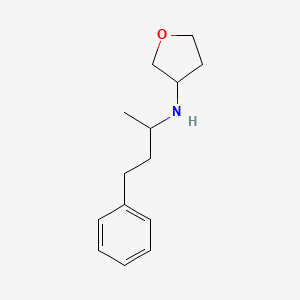
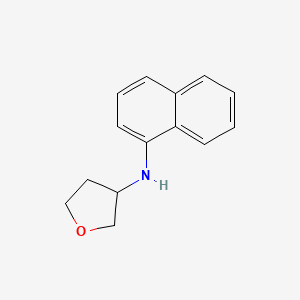

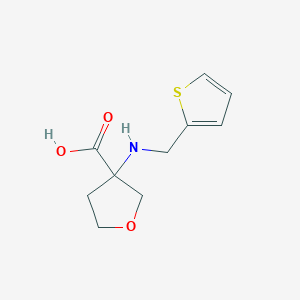

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
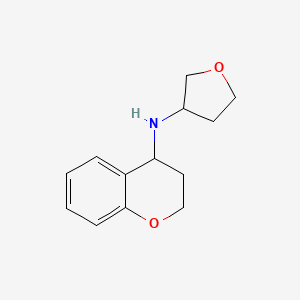
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)
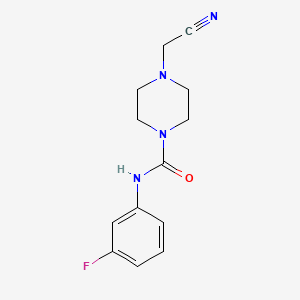
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
